molecular formula C19H20FNO3S B11417948 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methylbenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methylbenzamide

Cat. No.: B11417948
M. Wt: 361.4 g/mol
InChI Key: KDKNEZFIABCLOV-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dioxidotetrahydrothiophene ring, a fluorobenzyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methylbenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.

    Introduction of the fluorobenzyl group: This step may involve the nucleophilic substitution of a suitable benzyl halide with a fluorine atom.

    Coupling with 2-methylbenzamide: The final step involves the coupling of the dioxidotetrahydrothiophene and fluorobenzyl intermediates with 2-methylbenzamide using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophene ring’s oxygen atoms.

    Substitution: The fluorine atom in the fluorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methylbenzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorobenzyl)-2-methylbenzamide: Lacks the dioxidotetrahydrothiophene ring.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide: Lacks the fluorobenzyl group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-2-methylbenzamide: Lacks the fluorine atom.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methylbenzamide is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in the design of new molecules with desired characteristics.

Properties

Molecular Formula

C19H20FNO3S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-2-methylbenzamide

InChI

InChI=1S/C19H20FNO3S/c1-14-6-2-4-8-17(14)19(22)21(16-10-11-25(23,24)13-16)12-15-7-3-5-9-18(15)20/h2-9,16H,10-13H2,1H3

InChI Key

KDKNEZFIABCLOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3

Origin of Product

United States

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